Bis(perfluorobutyl)ethene
Overview
Description
Synthesis Analysis
The synthesis of bis(perfluorobutyl)ethene and related perfluorinated compounds typically involves processes that ensure the full fluorination of the carbon chains. While specific synthesis methods for this compound are not directly detailed in the literature, the general approach to synthesizing perfluorinated chemicals might involve techniques such as electrochemical fluorination or the use of fluorinating agents. These methods aim to replace hydrogen atoms with fluorine on hydrocarbon chains, achieving the desired perfluorinated structure. Research on the direct oxyfluorination of hydrocarbons using metal fluorides presents a related approach, indicating the potential for diverse synthetic pathways in producing fully fluorinated compounds (Albonetti et al., 2008).
Scientific Research Applications
Gas Solubility and Radiation Response
Bis(perfluorobutyl)ethene, as a model compound for perfluorocarbons, has been studied for its remarkable ability to dissolve gases like O₂ and CO₂. The time-dependent changes in the partial pressures of these gases have been explored using spin probes and cw-ESR. This compound also reacts to UV/VIS- and ionizing radiation, generating primary and secondary radicals detectable by cw-ESR, which demonstrates its similarity to perfluorocarbons in terms of reactivity and aggregate formation (Kupfer, Stoesser, Proesch, & Kolditz, 1989).
Emulsion Manufacturing
In a study on concentrated parenteral fluorocarbon emulsions, 40% V/V this compound emulsions were created using purified egg yolk lecithin as an emulsifier. Theoretical calculations on the surfactant's molecular cross-sectional area and its concentration in the emulsion allowed for predictions about the theoretical surface volume diameter of these emulsions. This highlighted the anisotropic interfacial film around the droplets and its dependence on emulsifier concentration (Apte & Turco, 1993).
Photophysical Properties
This compound derivatives have been investigated for their photophysical properties. For instance, studies on bis(acceptor)-substituted bis(dibutoxythienyl)ethene and bis(N-hexylpyrrolyl)ethene chromophores revealed significant near-infrared two-photon absorption. These findings are critical for understanding the quantum-chemical variations of two-photon properties with chemical structure (Zheng et al., 2007).
Coordination Polymers
Research on coordination polymers involving this compound derivatives has shown the synthesis of unique organic/inorganic composite polymers. These polymers, developed through reactions with various compounds, exhibit novel structures like infinite one-dimensional structures and zigzag chain structures, which could be of interest in materials science (Dong et al., 1999).
Photochromic Properties
The photochromic properties of this compound derivatives have been synthesized and studied for their thermally irreversible and fatigue-resistant characteristics. These derivatives undergo reversible photocyclization, producing closed-ring forms stable at high temperatures, which has implications for materials that change color under light exposure (Uchida, Nakayama, & Irie, 1990).
Mechanism of Action
- Bis(perfluorobutyl)ethene primarily interacts with hemoglobin in the blood. It acts as a blood substitute , carrying oxygen to tissues and facilitating the removal of carbon dioxide. When introduced into the bloodstream, it serves as an alternative to natural hemoglobin, especially in cases of severe hemorrhage or when perfusing isolated organs .
Target of Action
properties
IUPAC Name |
(E)-1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H2F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H/b2-1+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOCDJTVKIHJDC-OWOJBTEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H2F18 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501021202 | |
Record name | (5E)-5,6-Perfluorodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
84551-43-9, 97539-76-9 | |
Record name | Bis(perfluorobutyl)ethene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084551439 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5,6-Perfluorodecene, (5E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097539769 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (5E)-5,6-Perfluorodecene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501021202 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5E)-5H,6H-Octadecafluorodec-5-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,6-PERFLUORODECENE, (5E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GKC2J63MT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Bis(perfluorobutyl)ethene impact the formation of emulsions stabilized by egg yolk lecithin?
A1: Research suggests that this compound, when emulsified with purified egg yolk lecithin, forms an anisotropic interfacial film around the this compound droplets. [] This means the arrangement of lecithin molecules at the interface between the this compound droplet and the surrounding medium is not uniform. The saturation of this interfacial film, and therefore its characteristics, are dependent on the concentration of egg yolk lecithin in the emulsion. [] This information is crucial for understanding the stability and properties of such emulsions.
Q2: Can this compound influence the behavior of lung surfactant models?
A2: Yes, studies show that this compound exhibits a fluidizing effect on dipalmitoyl phosphatidylcholine (DPPC) monolayers, a common model for lung surfactants. [] It inhibits the typical liquid-expanded to liquid-condensed phase transition of DPPC by preventing the formation of condensed phase domains. [] This effect is attributed to this compound's ability to maintain the DPPC monolayer in a more fluid liquid-expanded phase, even at higher surface pressures. [] This finding highlights its potential for applications in lung surfactant therapies.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.